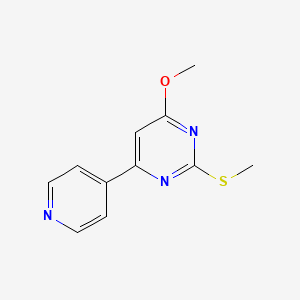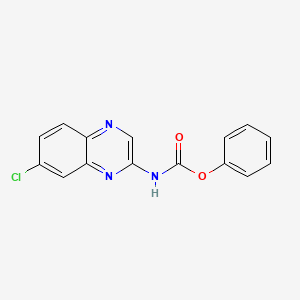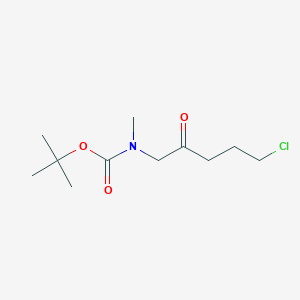![molecular formula C14H10N6 B13888659 8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that combines the structural features of quinoline, triazole, and pyrazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the Triazole Ring: The triazole ring is often formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-diketones.
These individual rings are then fused together through a series of condensation reactions under specific conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
化学反応の分析
Types of Reactions
8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
作用機序
The mechanism of action of 8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and transcription in bacterial cells .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits excellent activities against Gram-negative and Gram-positive bacteria.
Uniqueness
8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific combination of quinoline, triazole, and pyrazine rings, which confer distinct biological activities and potential therapeutic applications .
特性
分子式 |
C14H10N6 |
|---|---|
分子量 |
262.27 g/mol |
IUPAC名 |
8-quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C14H10N6/c15-14-18-13-12(16-5-6-20(13)19-14)10-7-9-3-1-2-4-11(9)17-8-10/h1-8H,(H2,15,19) |
InChIキー |
VJIFWGUPZKNYSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN4C3=NC(=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


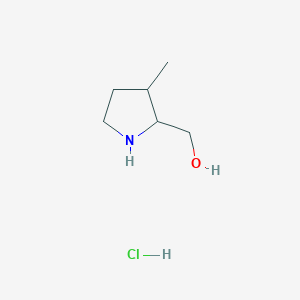

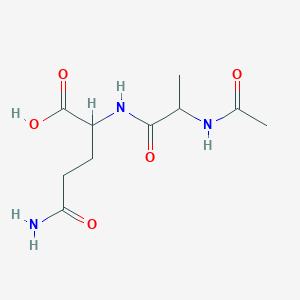
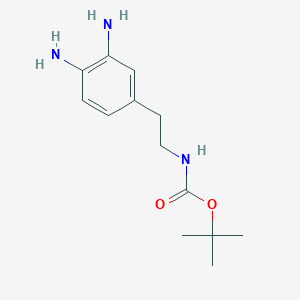

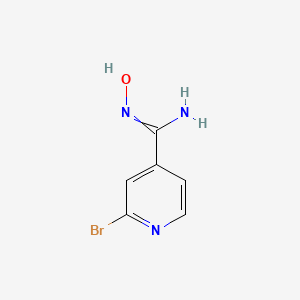
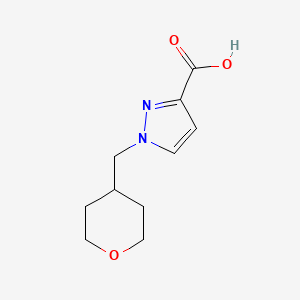
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
